1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2OS/c20-18-6-5-17(11-19(18)21)26-13-16(25)12-23-7-9-24(10-8-23)15-3-1-14(22)2-4-15/h1-6,11,16,25H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTRFSGVCSGCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dichlorophenyl sulfanyl intermediate: This step involves the reaction of 3,4-dichlorophenyl thiol with an appropriate halogenated compound under basic conditions.
Coupling with piperazine: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Final purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the piperazine moiety.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified aromatic rings, reduced piperazine derivatives.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its biological activities, particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, including prostate and breast cancer. The results indicated that certain analogs demonstrated cytotoxicity comparable to established chemotherapeutics.
Antibacterial Properties
The compound has also been assessed for antibacterial activity. In vitro studies reported moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
Case Study 1: Prostate Cancer Treatment
A clinical trial involving the administration of a related compound showed promising results in reducing tumor size in patients with advanced prostate cancer. The study noted a significant decrease in PSA levels, indicating a reduction in disease progression.
Case Study 2: Antibacterial Efficacy
In a laboratory setting, compounds similar to 1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol were tested against multi-drug resistant strains of bacteria. The results demonstrated effective inhibition, suggesting potential for development as a novel antibiotic.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution Variants
- 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS: 338422-02-9) Structural Difference: The sulfanyl group is attached to a 2-chlorophenyl ring instead of 3,4-dichlorophenyl. Impact: Reduced steric hindrance and altered electronic effects due to the ortho-chloro substituent. This may enhance solubility but decrease lipophilicity compared to the 3,4-dichloro analog . Synthesis: Similar synthetic routes likely apply, with yields comparable to other piperazine-linked propanols (~85%–88%) .
- 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS: 882749-36-2) Structural Difference: The hydroxyl group in propan-2-ol is replaced by a ketone. The ketone increases electrophilicity, which may affect metabolic stability . Molecular Weight: 329.2 g/mol vs. ~395–534 g/mol for urea derivatives in .
Piperazine-Linked Analogs with Varied Aryl Groups
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride (CAS: 1173022-77-9) Structural Difference: A 3-chlorophenyl group replaces the 4-fluorophenyl on the piperazine, and a diphenylpropanol backbone is present. Impact: Enhanced aromatic stacking due to the diphenyl group but reduced electronegativity compared to the 4-fluorophenyl substituent. The hydrochloride salt improves aqueous solubility .
1-{4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl}-3-[(4-fluorophenyl)sulfanyl]propan-2-ol
Thiazolylhydrazone and Urea Derivatives
- 1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) Structural Difference: A urea linker and thiazole ring replace the propanol-sulfanyl group. The thiazole ring enhances π-π interactions. Reported yield: 87.5% . Molecular Weight: 534.2 g/mol (vs. ~395 g/mol for the target compound), indicating higher complexity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~395† | ~4.5‡ | 4 | Propan-2-ol, sulfanyl, piperazine |
| 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | ~395† | ~4.0‡ | 4 | Propan-2-ol, sulfanyl, piperazine |
| 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | 329.2 | 5.1 | 3 | Ketone, sulfanyl |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride | 465.3 | ~3.8‡ | 3 | Propan-2-ol, diphenyl, piperazine |
| Compound 11g (urea-thiazole derivative) | 534.2 | ~3.5‡ | 6 | Urea, thiazole, piperazine |
*Estimated using XLogP3 or analogous methods.
†Calculated based on molecular formula.
‡Predicted via fragment-based methods.
Key Observations:
- Lipophilicity : The target compound’s 3,4-dichlorophenyl group increases LogP compared to its 2-chloro analog, favoring membrane permeability but risking higher off-target binding .
- Hydrogen-Bonding : Propan-2-ol derivatives generally exhibit stronger polar interactions than ketone or urea analogs, which may improve receptor affinity in hydrophilic environments .
- Synthetic Accessibility: Piperazine-linked propanols (e.g., target compound) are synthesized in high yields (~85%–88%), comparable to urea derivatives in .
Biological Activity
The compound 1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS Number: 882749-36-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 329.21 g/mol . The structural features include:
- A dichlorophenyl group
- A fluorophenyl moiety
- A piperazine ring connected to a propanol backbone
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various receptors and its potential therapeutic applications. Key areas of focus include:
1. Dopamine Transporter Inhibition
Research has indicated that derivatives of this compound exhibit significant inhibition of the dopamine transporter (DAT). For example, modifications to the piperazine scaffold have resulted in compounds with improved binding affinities. One derivative demonstrated an value of 23 nM , indicating potent DAT inhibition, which is crucial for potential applications in treating psychostimulant abuse disorders .
2. Antimicrobial Properties
Compounds structurally related to this compound have shown promising antimicrobial activity. In vitro studies have evaluated their efficacy against various bacterial strains, demonstrating significant inhibitory effects .
3. Antioxidant Activity
The compound's potential as an antioxidant has also been explored. Studies using DPPH radical scavenging assays have shown that certain derivatives possess notable antioxidant capabilities, which may contribute to their overall therapeutic profile .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to different structural modifications and their effects on biological activity:
Case Studies
Several studies have highlighted the biological relevance of this compound:
Case Study 1: Psychostimulant Abuse
In a preclinical model, a derivative of this compound was effective in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself. This suggests its potential as a therapeutic agent for substance use disorders .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against common pathogens, showing significant antibacterial activity. The structure containing both dichlorophenyl and fluorophenyl groups was particularly effective against Gram-positive bacteria .
Q & A
Q. How can researchers design synthetic routes for this compound, and what methodological optimizations are critical?
Answer: The synthesis of this compound relies on nucleophilic substitution reactions between thiol-containing aromatic precursors (e.g., 3,4-dichlorothiophenol) and halogenated intermediates (e.g., 1,3-dichloropropan-2-ol derivatives). Key steps include:
- Base-catalyzed thioether formation : Use potassium carbonate or sodium hydride to deprotonate the thiol group, enabling attack on electrophilic carbons .
- Piperazine coupling : Introduce the 4-(4-fluorophenyl)piperazine moiety via SN2 displacement or reductive amination under inert atmospheres to prevent oxidation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (C18 columns, UV detection at 254 nm) .
Q. What structure-activity relationship (SAR) insights guide biological evaluation of this compound?
Answer: Critical SAR considerations include:
- Sulfanyl group : The 3,4-dichlorophenylsulfanyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. Replacements with methyl or fluoro groups reduce antifungal activity in analogs .
- Piperazine substituents : The 4-fluorophenyl group on the piperazine ring modulates receptor affinity. Comparative studies show electron-withdrawing groups (e.g., -F) enhance binding to serotonin/dopamine receptors .
- Hydroxyl position : The propan-2-ol backbone’s stereochemistry (R/S configuration) influences solubility and metabolic stability. Enantiomeric resolution via chiral HPLC is recommended for isolated testing .
Advanced Research Questions
Q. How does stereochemical purity impact pharmacological activity, and what analytical methods validate it?
Answer: The compound’s propan-2-ol chiral center dictates enantioselective interactions with biological targets. Methodological recommendations:
- Chiral resolution : Use Chiralpak® IC-3 columns with ethanol/hexane mobile phases to separate enantiomers .
- Activity comparison : Test isolated (R)- and (S)-enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin 5-HT1A/5-HT2A receptors). Studies on analogs show >10-fold differences in Ki values between enantiomers .
- 2D NMR validation : Employ NOESY or HSQC to confirm stereochemical assignments and rule out racemization during synthesis .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer: Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolic profiling : Incubate the compound with hepatic microsomes (human/rat) and identify metabolites via LC-HRMS. Fluorophenyl groups are prone to oxidative defluorination, generating inactive metabolites .
- Pharmacokinetic optimization : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to prolong half-life .
- Orthogonal assays : Cross-validate in vitro receptor affinity with functional assays (e.g., cAMP accumulation for GPCR activity) to confirm target engagement .
Q. What strategies elucidate the compound’s metabolic pathways and toxicity risks?
Answer:
- In vitro models : Use primary hepatocytes or liver microsomes with NADPH cofactors to simulate Phase I metabolism. Monitor for glutathione adducts (indicative of reactive intermediates) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks. Piperazine-containing analogs often inhibit CYP2D6 due to nitrogen lone-pair interactions .
- Toxicity markers : Measure mitochondrial membrane potential (JC-1 assay) and ROS generation in HEK293 cells to assess cellular stress .
Q. How can molecular docking and dynamics studies predict target interactions?
Answer:
- Target selection : Prioritize receptors with structural homology to known piperazine ligands (e.g., dopamine D2, sigma-1 receptors). Use PDB structures (e.g., 6CM4 for D2) for docking .
- Docking protocols : Apply AutoDock Vina with flexible ligand sampling and MM/GBSA refinement to estimate binding energies. Validate with mutagenesis data (e.g., key residues like Asp3.32 in GPCRs) .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and conserved serine/threonine residues .
Methodological Tables
Table 1: Key Analytical Techniques for Characterization
Table 2: Comparative Bioactivity of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
